molecular formula C8H13N3OS B2604953 2-(4-morpholinyl)-5-Thiazolemethanamine CAS No. 1790140-73-6; 893729-75-4

2-(4-morpholinyl)-5-Thiazolemethanamine

Cat. No.: B2604953
CAS No.: 1790140-73-6; 893729-75-4
M. Wt: 199.27
InChI Key: NMHAVROYYDYQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Morpholinyl)-5-thiazolemethanamine is a heterocyclic compound featuring a thiazole core substituted with a morpholinyl group at the 2-position and a methanamine (-CH2NH2) group at the 5-position. Thiazole derivatives are widely studied for their pharmacological and materials science applications due to their structural versatility and electronic properties. The morpholinyl group, a six-membered ring containing one oxygen and one nitrogen atom, is often incorporated to enhance solubility, bioavailability, or receptor binding affinity in drug design.

Properties

IUPAC Name

(2-morpholin-4-yl-1,3-thiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c9-5-7-6-10-8(13-7)11-1-3-12-4-2-11/h6H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHAVROYYDYQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-morpholinyl)-5-thiazolemethanamine typically involves the reaction of morpholine with thiazole derivatives under controlled conditions. One common method involves the use of thioamides and α-haloketones as starting materials, which undergo cyclization to form the thiazole ring. The morpholine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes steps such as solvent extraction, crystallization, and purification through chromatography to achieve high yields and purity levels suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-5-Thiazolemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

2-(4-Morpholinyl)-5-Thiazolemethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-5-thiazolemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of cell proliferation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-morpholinyl)-5-thiazolemethanamine with thiazolidine and pyrazoline derivatives from the provided evidence, focusing on structural motifs, synthetic routes, and physicochemical properties.

Structural and Functional Group Differences
  • Thiazole vs. Thiazolidine: The target compound contains a thiazole ring (unsaturated, aromatic), whereas analogs in feature a thiazolidine core (saturated, non-aromatic). Example: (Z)-N-(4-fluorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine (5d) .
  • Substituent Effects: The morpholinyl group in the target compound contrasts with aryl substituents (e.g., nitro, trifluoromethyl, methoxy) in . Electron-donating groups like morpholinyl may increase solubility, while electron-withdrawing groups (e.g., -NO2 in 5e) could enhance electrophilicity or stability .
  • Functional Groups :
    The methanamine (-CH2NH2) group in the target compound differs from the imine (-N=C-) groups in . This primary amine may participate in hydrogen bonding or serve as a site for further functionalization (e.g., amidation).

Physicochemical Properties

A comparative table of key properties is provided below:

Compound Core Structure Substituents Melting Point (°C) Key Spectral Data
This compound Thiazole Morpholinyl, -CH2NH2 Not reported Hypothetical: δ ~2.8 (morpholine CH2)
(Z)-5d () Thiazolidine 4-Fluorophenyl, 4-methoxybenzyl 122–123 1H NMR: δ 7.2–6.8 (aryl), 3.8 (OCH3)
(Z)-5e () Thiazolidine 4-Nitrophenyl, 4-methoxybenzyl 120–122 13C NMR: δ 153.2 (C=N), 124.5 (NO2)
Pyrazoline () Pyrazoline 4-Nitrophenyl, thienyl Not reported X-ray: Planar pyrazoline core

Key Observations :

  • Thiazolidine derivatives () exhibit melting points near 120–123°C, likely due to crystalline packing influenced by aryl substituents.
  • The pyrazoline compound () emphasizes structural characterization via X-ray crystallography and DFT, suggesting methodologies applicable to the target compound .

Research Implications and Limitations

  • Pharmacological Potential: Morpholinyl-thiazole hybrids could leverage the bioactivity of both moieties (e.g., kinase inhibition or antimicrobial activity), though specific studies are absent in the provided evidence.
  • Materials Science : Pyrazoline derivatives () demonstrate electroluminescent applications, whereas thiazole/morpholine systems might align with optoelectronic or catalytic uses.
  • Data Gaps: No direct experimental data (e.g., NMR, melting points) for the target compound are available in the provided sources. Further synthesis and characterization are required for a conclusive comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.